molecular formula C25H28N2O5S B7704788 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide

Cat. No. B7704788
M. Wt: 468.6 g/mol
InChI Key: GHMCABYXAWXDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPPA is a sulfonamide derivative that has been synthesized using a novel method and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is not yet fully understood. However, it has been suggested that 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a highly pure and stable compound, making it easy to handle and store. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, one of the limitations of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide is its limited solubility in water, which may hinder its application in certain experiments.

Future Directions

There are several future directions for the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. One potential direction is the development of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide and its interaction with various cellular targets. Further studies are also needed to evaluate the pharmacokinetics and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide in vivo. Overall, the research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has shown promising results and has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been synthesized using a novel method that involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with acetyl chloride to obtain 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide. This synthesis method has been reported to have a high yield and purity, making it a promising method for large-scale production of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide.

Scientific Research Applications

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(p-tolyl)acetamide has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-19-9-11-21(12-10-19)26-25(28)18-27(16-15-20-7-5-4-6-8-20)33(29,30)22-13-14-23(31-2)24(17-22)32-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMCABYXAWXDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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